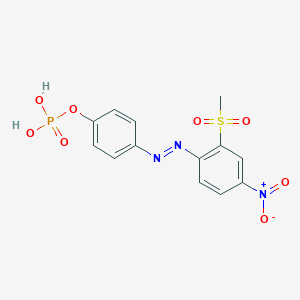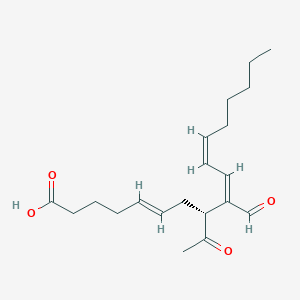
Anhydrolevuglandin E2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anhydrolevuglandin E2 (AnL) is a prostaglandin analog that has gained significant attention in scientific research due to its potential therapeutic applications. AnL is a derivative of prostaglandin E2 (PGE2) and is synthesized through a multi-step process.
Applications De Recherche Scientifique
Anhydrolevuglandin E2 has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is the use of Anhydrolevuglandin E2 in the treatment of cancer. Studies have shown that Anhydrolevuglandin E2 has anti-tumor effects and can inhibit the growth of cancer cells in vitro and in vivo. Additionally, Anhydrolevuglandin E2 has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
Anhydrolevuglandin E2 exerts its effects through binding to the EP2 and EP4 receptors, which are members of the prostaglandin receptor family. Activation of these receptors leads to the activation of intracellular signaling pathways, which ultimately result in the observed biological effects of Anhydrolevuglandin E2. The exact mechanism of action of Anhydrolevuglandin E2 is still being studied, but it is thought to involve the regulation of gene expression and the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects
Anhydrolevuglandin E2 has a variety of biochemical and physiological effects, including anti-tumor and anti-inflammatory effects. Anhydrolevuglandin E2 has also been shown to have a role in the regulation of blood pressure and the modulation of immune cell function. Additionally, Anhydrolevuglandin E2 has been shown to have a protective effect on the gastrointestinal tract and may be useful in the treatment of gastrointestinal diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Anhydrolevuglandin E2 in lab experiments is its specificity for the EP2 and EP4 receptors, which allows for the selective modulation of intracellular signaling pathways. Additionally, Anhydrolevuglandin E2 is stable and can be easily synthesized in the lab. However, one limitation of using Anhydrolevuglandin E2 in lab experiments is the potential for off-target effects, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for research on Anhydrolevuglandin E2, including the development of more selective analogs that target specific prostaglandin receptors. Additionally, further studies are needed to elucidate the exact mechanism of action of Anhydrolevuglandin E2 and to determine its potential therapeutic applications in the treatment of cancer and inflammatory diseases. Finally, the use of Anhydrolevuglandin E2 in combination with other therapeutic agents may be a promising area of research for the development of novel cancer treatments.
Conclusion
In conclusion, Anhydrolevuglandin E2 is a prostaglandin analog that has gained significant attention in scientific research due to its potential therapeutic applications. Anhydrolevuglandin E2 is synthesized through a multi-step process and exerts its effects through binding to the EP2 and EP4 receptors. Anhydrolevuglandin E2 has a variety of biochemical and physiological effects, including anti-tumor and anti-inflammatory effects. While there are limitations to using Anhydrolevuglandin E2 in lab experiments, its specificity and stability make it a useful tool for studying intracellular signaling pathways. Finally, there are several future directions for research on Anhydrolevuglandin E2, including the development of more selective analogs and the investigation of its potential therapeutic applications in the treatment of cancer and inflammatory diseases.
Méthodes De Synthèse
The synthesis of Anhydrolevuglandin E2 involves several steps, including the conversion of PGE2 to 15-keto-PGE2, followed by dehydration to form Anhydrolevuglandin E2. The process is complex and requires careful attention to detail to ensure the purity of the final product. Anhydrolevuglandin E2 can also be synthesized through the use of chemical reagents, but this method is less commonly used due to the potential for impurities in the final product.
Propriétés
Numéro CAS |
121843-91-2 |
|---|---|
Nom du produit |
Anhydrolevuglandin E2 |
Formule moléculaire |
C20H30O4 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
(5E,8R,9E,11Z)-8-acetyl-9-formylheptadeca-5,9,11-trienoic acid |
InChI |
InChI=1S/C20H30O4/c1-3-4-5-6-7-10-13-18(16-21)19(17(2)22)14-11-8-9-12-15-20(23)24/h7-8,10-11,13,16,19H,3-6,9,12,14-15H2,1-2H3,(H,23,24)/b10-7-,11-8+,18-13-/t19-/m0/s1 |
Clé InChI |
MJHZHXOYFNMTIG-XVEPUDQLSA-N |
SMILES isomérique |
CCCCC/C=C\C=C(\C=O)/[C@@H](C/C=C/CCCC(=O)O)C(=O)C |
SMILES |
CCCCCC=CC=C(C=O)C(CC=CCCCC(=O)O)C(=O)C |
SMILES canonique |
CCCCCC=CC=C(C=O)C(CC=CCCCC(=O)O)C(=O)C |
Synonymes |
anhydrolevuglandin E2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



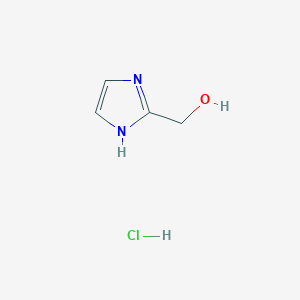

![3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B38177.png)
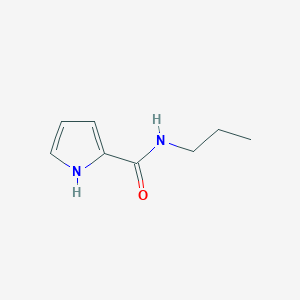
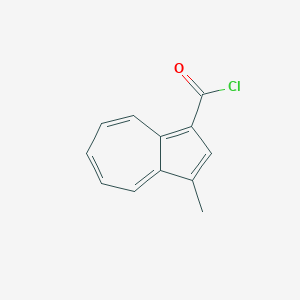
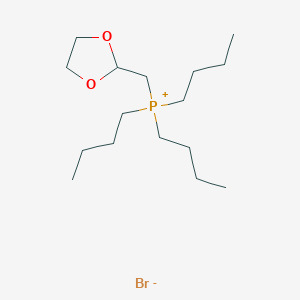


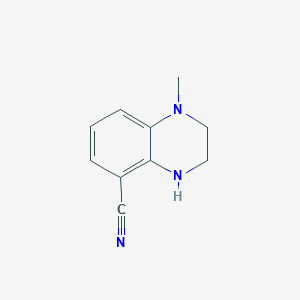
![t-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate](/img/structure/B38199.png)

![1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B38204.png)

